molecular formula C12H18ClNO2 B7860441 N-(2-Chloro-3,4-dimethoxybenzyl)propan-2-amine

N-(2-Chloro-3,4-dimethoxybenzyl)propan-2-amine

Cat. No.: B7860441
M. Wt: 243.73 g/mol
InChI Key: JMVIWQWPMBMGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-3,4-dimethoxybenzyl)propan-2-amine is an organic compound that features a benzylamine structure with chloro and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3,4-dimethoxybenzyl)propan-2-amine typically involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3,4-dimethoxybenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

N-(2-Chloro-3,4-dimethoxybenzyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3,4-dimethoxybenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methoxybenzyl)propan-2-amine
  • N-(3,4-Dimethoxybenzyl)propan-2-amine
  • N-(2-Chloro-3,4-dimethoxyphenethyl)amine

Uniqueness

N-(2-Chloro-3,4-dimethoxybenzyl)propan-2-amine is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-chloro-3,4-dimethoxyphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-8(2)14-7-9-5-6-10(15-3)12(16-4)11(9)13/h5-6,8,14H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIWQWPMBMGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.